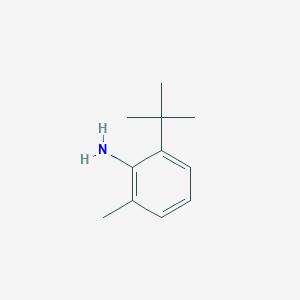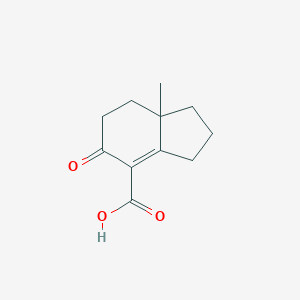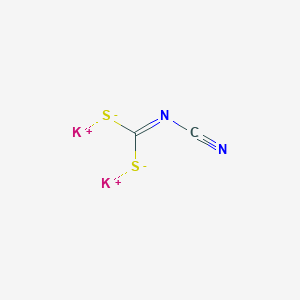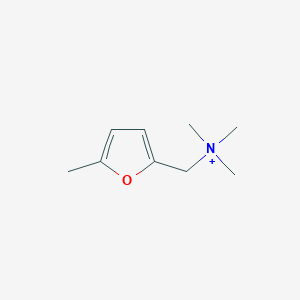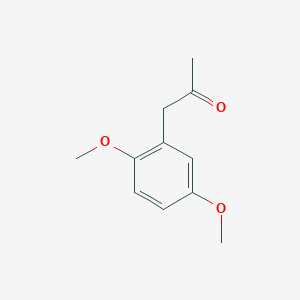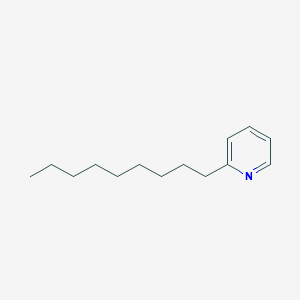
2-Nonylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonylpyridine is a chemical compound that belongs to the pyridine family and is widely used in the field of scientific research. It is a yellowish liquid with a strong odor and is primarily used in the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of 2-Nonylpyridine is not fully understood. However, it is believed to act as a ligand and form coordination complexes with metal ions. It has been shown to form complexes with copper, nickel, and zinc ions.
Biochemical And Physiological Effects
2-Nonylpyridine has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It is also used as a flavoring agent in the food industry. However, its effects on human health are not well understood, and further research is needed to determine its toxicity and potential health risks.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Nonylpyridine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its strong odor, which can be unpleasant and may require the use of protective equipment.
Future Directions
There are several future directions for the use of 2-Nonylpyridine in scientific research. One area of interest is its potential use as a catalyst in organic synthesis. It may also have applications in the production of new materials and as a precursor in the synthesis of pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential health risks.
In conclusion, 2-Nonylpyridine is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesis Methods
2-Nonylpyridine can be synthesized by the reaction of 2-chloropyridine with nonylmagnesium bromide. Another method involves the reaction of 2-methylpyridine with nonylmagnesium bromide, followed by oxidation with hydrogen peroxide. The yield of 2-Nonylpyridine in both methods is around 60-70%.
Scientific Research Applications
2-Nonylpyridine is widely used in scientific research due to its diverse applications. It is used as a ligand in coordination chemistry, as a precursor in the synthesis of various compounds, and as a reagent in organic synthesis. It is also used in the production of surfactants, which are used in the formulation of detergents, emulsifiers, and dispersants.
properties
CAS RN |
10523-35-0 |
|---|---|
Product Name |
2-Nonylpyridine |
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-nonylpyridine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h9-10,12-13H,2-8,11H2,1H3 |
InChI Key |
OXXAGZCRGWURQM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=CC=N1 |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=N1 |
Other CAS RN |
10523-35-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



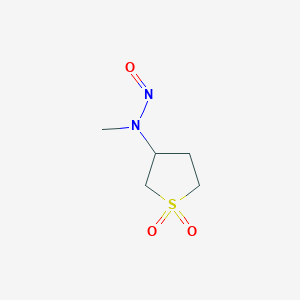
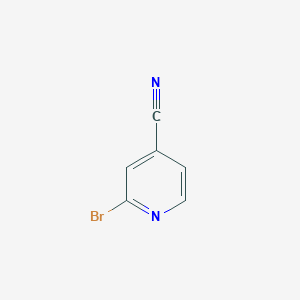
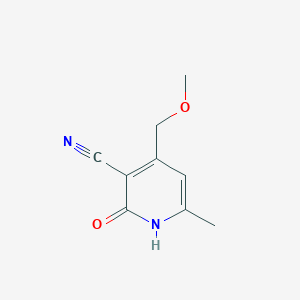
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
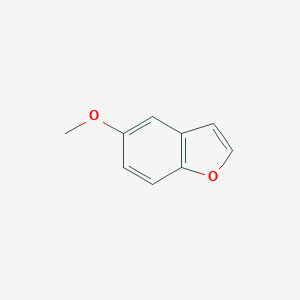
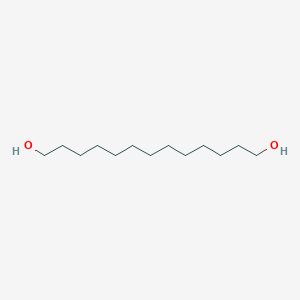
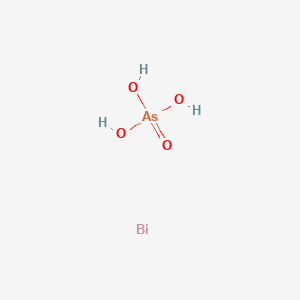
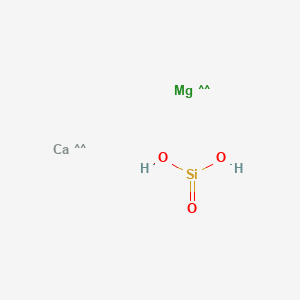
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
